
6-Iodo-2-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2-methylnicotinic acid is a chemical compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 g/mol . It is a derivative of nicotinic acid, which is also known as vitamin B3 or niacin. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 2nd position of the nicotinic acid structure.
Preparation Methods
The synthesis of 6-Iodo-2-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the iodination of 2-methylnicotinic acid using iodine and an oxidizing agent such as potassium iodate. The reaction is typically carried out in an acidic medium to facilitate the iodination process. Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Iodo-2-methylnicotinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and various amines.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to form a carboxylic acid group, resulting in the formation of 6-iodonicotinic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Scientific Research Applications
6-Iodo-2-methylnicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methylnicotinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. The presence of the iodine atom and the methyl group may enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
6-Iodo-2-methylnicotinic acid can be compared with other similar compounds, such as:
2-Methylnicotinic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodonicotinic acid: Lacks the methyl group, which may affect its binding properties and reactivity.
Nicotinic acid: The parent compound, which lacks both the iodine and methyl groups, making it less versatile in synthetic applications.
Properties
Molecular Formula |
C7H6INO2 |
|---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
6-iodo-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6INO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) |
InChI Key |
DXDWNBNLZTUNLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


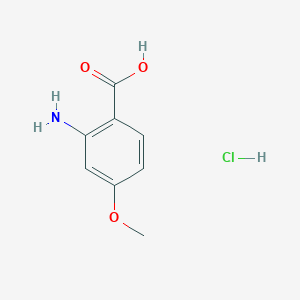
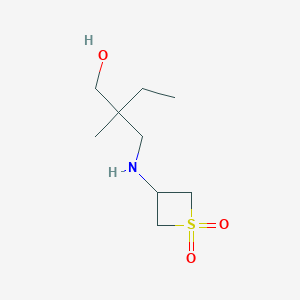

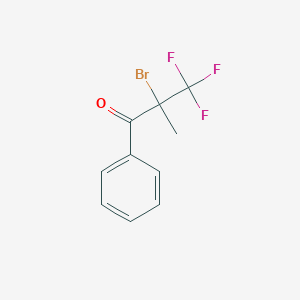
![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)
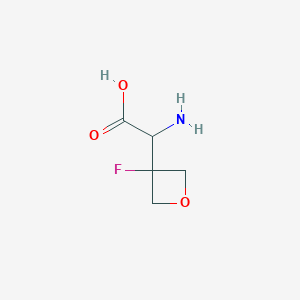
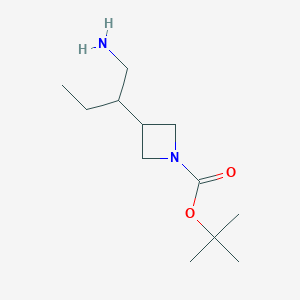
![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)

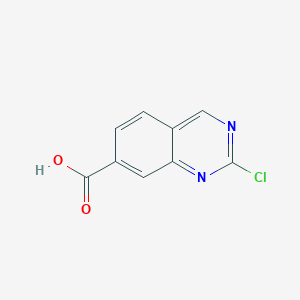

![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)

